

# (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane molecular weight

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## Compound of Interest

Compound Name: (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

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An In-depth Technical Guide to (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

## Core Topic: (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane

This guide provides a comprehensive overview of (R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, a versatile chiral building block crucial in organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and applications.

## Physicochemical Properties

(R)-(+)-4-Chloromethyl-2,2-Dimethyl-1,3-Dioxolane, with the CAS number 57044-24-3, is a valuable intermediate in the synthesis of complex organic molecules.<sup>[1]</sup> Its molecular formula is C<sub>6</sub>H<sub>11</sub>ClO<sub>2</sub>.<sup>[1]</sup> The compound is a clear, colorless to light yellow liquid at room temperature.<sup>[2]</sup> Key quantitative data are summarized in the table below.

Property	Value	Source(s)
Molecular Weight	150.60 g/mol	[1]
Molecular Formula	C <sub>6</sub> H <sub>11</sub> ClO <sub>2</sub>	[1][3]
Density	1.063 g/mL at 25 °C	[2]
Boiling Point	156-158 °C	[2]
Refractive Index	n <sub>20</sub> /D 1.434	[2]
CAS Number	57044-24-3	[1]

## Synthesis and Experimental Protocols

The synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane is typically achieved through the acid-catalyzed ketalization of 3-chloro-propane-1,2-diol with acetone.[2][4] This reaction is often performed using a Dean-Stark apparatus to remove the water formed, driving the equilibrium towards the product.[4]

### Detailed Experimental Protocol: Ketalization of 3-Chloro-propane-1,2-diol

This protocol outlines the synthesis of 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.

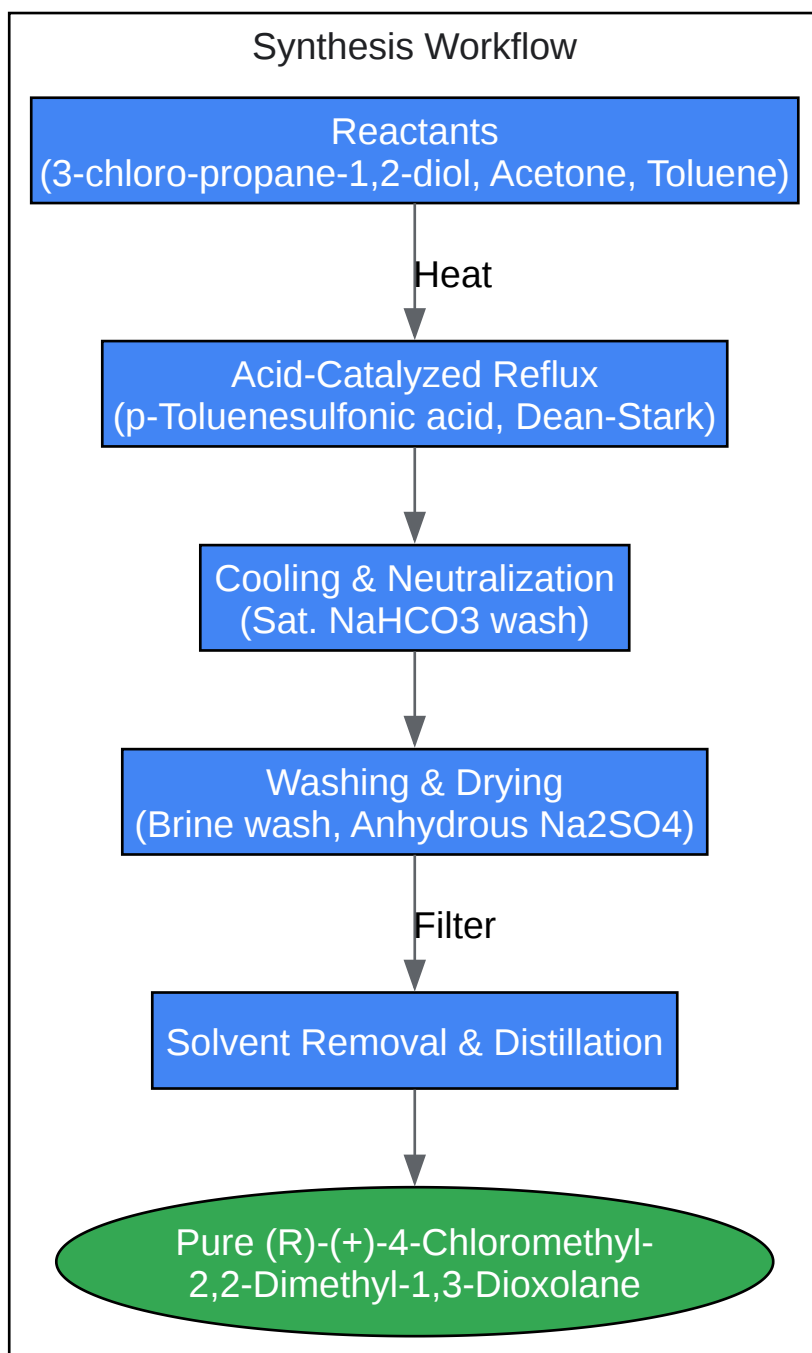
Materials:

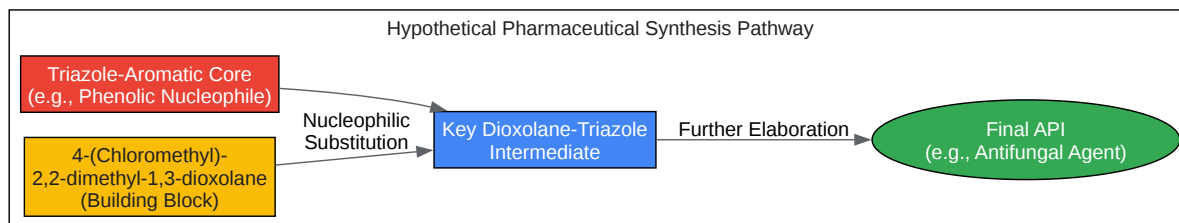
- 3-chloro-propane-1,2-diol
- Acetone
- Toluene (as solvent)
- p-Toluenesulfonic acid (catalytic amount)
- Saturated sodium bicarbonate solution
- Brine

- Anhydrous sodium sulfate

Procedure:

- Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-chloropropane-1,2-diol, acetone, and toluene.[\[4\]](#)
- Catalysis: Add a catalytic amount of p-toluenesulfonic acid to the mixture.[\[4\]](#)
- Reflux: Heat the mixture to reflux. The water produced during the reaction is removed azeotropically using the Dean-Stark trap.[\[4\]](#) The reaction progress is monitored by the amount of water collected.[\[4\]](#)
- Work-up: Once the theoretical amount of water has been separated, cool the reaction mixture to room temperature.[\[4\]](#)
- Neutralization and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.[\[4\]](#)
- Drying: Dry the organic layer over anhydrous sodium sulfate.[\[4\]](#)
- Solvent Removal: Filter off the drying agent and remove the toluene solvent under reduced pressure using a rotary evaporator.[\[4\]](#)
- Purification: Purify the crude product by vacuum distillation to yield pure 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane.[\[4\]](#)





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## References

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